molecular formula C14H11ClN4OS2 B275079 2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B275079
M. Wt: 350.8 g/mol
InChI Key: PLJSZNJYRDHCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial activity against various bacterial and fungal strains. It has also been studied for its potential anticancer properties, as it has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase activity.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting the integrity of fungal cell membranes. Its anticancer properties are believed to be due to its ability to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Its inhibition of acetylcholinesterase activity is believed to be due to its ability to bind to the enzyme's active site and prevent the breakdown of acetylcholine.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the growth of bacterial and fungal strains, induce apoptosis in cancer cells, and inhibit acetylcholinesterase activity. Additionally, it has been found to have antioxidant properties, as it has been found to scavenge free radicals and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments include its broad-spectrum antimicrobial activity, potential anticancer properties, and ability to inhibit acetylcholinesterase activity. However, its limitations include its limited solubility in water, which may impact its efficacy in certain experiments.

Future Directions

There are several future directions for the study of 2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One potential direction is the further exploration of its potential use in the treatment of Alzheimer's disease. Another potential direction is the investigation of its potential use as a fungicide or bactericide in agriculture. Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its efficacy in various applications.

Synthesis Methods

The synthesis of 2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 4-chlorobenzonitrile, 2-thiophenecarboxaldehyde, and 4-amino-5-mercapto-3-(methylamino)-1,2,4-triazole in the presence of acetic acid and sodium acetate. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography.

properties

Molecular Formula

C14H11ClN4OS2

Molecular Weight

350.8 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H11ClN4OS2/c15-9-3-5-10(6-4-9)19-13(11-2-1-7-21-11)17-18-14(19)22-8-12(16)20/h1-7H,8H2,(H2,16,20)

InChI Key

PLJSZNJYRDHCSC-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N

Origin of Product

United States

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